N-(2-cyanopropan-2-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPYJYYRHMWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities. Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-cyanopropan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine ring can bind to enzymes and receptors, influencing biological processes. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related pyridine-3-carboxamide derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Substituent Variations on the Amide Nitrogen
Bulky Aromatic and Aliphatic Groups
- Compound A.3.32: 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide . Features a difluoromethyl group on the pyridine ring and a bulky indan substituent.
- LY2033298: 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide . Incorporates a thienopyridine core and cyclopropyl group, increasing rigidity and altering binding kinetics compared to the target compound.
Cyano-Containing Substituents
- N-(2-cyano-5-formylpyridin-3-yl)pivalamide: Contains a cyano group directly on the pyridine ring and a pivalamide group . The absence of a branched alkyl chain on the amide nitrogen reduces steric effects but increases polarity due to the formyl group.
- 1-(3-cyanopyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide: Combines a cyano-substituted pyridine with a piperidine-carboxamide structure .
Functional Group Modifications on the Pyridine Ring
Halogen-Substituted Derivatives
- N-(2-bromo-5-cyanopyridin-3-yl)pivalamide: Bromine at the 2-position and cyano at the 5-position . Bromine increases molecular weight (MW: ~299 g/mol) and may influence halogen bonding in biological targets.
- L8V: 2-({4-[(2-Aminopyridin-4-yl)oxy]-3-fluorophenyl}amino)-N-(2,4-difluorophenyl)pyridine-3-carboxamide . Fluorine atoms enhance metabolic stability and membrane permeability.
Heterocyclic Extensions
- E0S: 2-Amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide .
Structural and Functional Data Table
Biological Activity
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyano group and an amide functional group. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.
Antiproliferative Activity
Research indicates that pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies show that modifications to the pyridine ring can enhance or diminish biological activity.
Key Findings on Antiproliferative Activity
- Cell Lines Tested : Various studies have evaluated the compound against cell lines such as HeLa, A549, and MDA-MB-231.
- IC50 Values : The effectiveness of the compound is often measured by its half-maximal inhibitory concentration (IC50). For instance, derivatives with specific substitutions have shown IC50 values ranging from nanomolar to micromolar concentrations, indicating potent antiproliferative effects .
| Compound Structure | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Original Compound | 1.30 | HepG2 |
| Derivative A | 0.075 | MDA-MB-231 |
| Derivative B | 0.0046 | MDA-MB-231 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in cell proliferation pathways, leading to modulation of their activity and subsequent inhibition of cancer cell growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies have shown that pyridine derivatives can possess significant antibacterial and antifungal activities.
Research Insights on Antimicrobial Activity
- Activity Spectrum : The compound has demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
- Mechanisms : The antimicrobial action may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study A : Investigated the compound's effect on HeLa cells, reporting a significant reduction in cell viability at low concentrations.
- Study B : Explored the antimicrobial properties against multi-drug resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-cyanopropan-2-yl)pyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Use a nucleophilic substitution reaction under alkaline conditions to attach the cyano-propan-2-yl group to pyridine-3-carboxamide. Optimize pH and temperature to avoid side reactions (e.g., hydrolysis of the nitrile group). Catalytic methods, such as Pd-mediated coupling, may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
- Data Analysis : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Yield discrepancies may arise from competing reactions (e.g., dimerization of intermediates).
Q. How can crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Ensure crystals are grown via slow evaporation in a polar aprotic solvent (e.g., DMSO). Use WinGX or OLEX2 for data processing .
- Key Parameters : Refinement residuals (R-factor < 5%), hydrogen bonding networks, and torsional angles of the cyano group. Compare with DFT-optimized geometries for validation .
Q. What analytical techniques are optimal for characterizing solubility and stability in aqueous media?
- Methodology : Perform shake-flask solubility assays at varying pH (1–13) and measure via UV-Vis spectroscopy. Stability studies (hydrolysis, photodegradation) require HPLC-MS to track degradation products. LogP values (e.g., ~2.5) can be predicted using software like MarvinSuite or experimentally via octanol-water partitioning .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger) against target enzymes (e.g., fungal SDH or viral proteases). Compare binding affinities with analogs lacking the cyano group. Use MD simulations (GROMACS) to assess stability of enzyme-ligand complexes .
- Key Findings : The cyano group may enhance hydrogen bonding with catalytic residues (e.g., histidine or aspartate) but reduce solubility, requiring formulation adjustments .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies targeting mitochondrial Complex II?
- Methodology : Standardize assay conditions (pH, temperature, ATP levels) and validate with positive controls (e.g., fluxapyroxad). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently. Cross-reference with structural analogs like 2-(difluoromethyl)-N-(indan-4-yl)pyridine-3-carboxamide .
- Data Interpretation : Discrepancies may arise from off-target effects or assay interference (e.g., compound aggregation). Surface plasmon resonance (SPR) can confirm direct binding .
Q. How can computational models predict ADME properties to guide in vivo studies?
- Methodology : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests. LogD (pH 7.4) and PSA (>60 Ų) are critical for optimizing pharmacokinetics .
- Case Study : Analogs with tert-butyl groups show improved metabolic stability but reduced aqueous solubility, necessitating prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
